Cas no 500203-91-8 (2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid)

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid structure
500203-91-8 structure
商品名:2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
CAS番号:500203-91-8
MF:C25H20O6
メガワット:416.422707557678
MDL:MFCD03267105
CID:5555376

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
    • MDL: MFCD03267105
    • インチ: 1S/C25H20O6/c1-15-21(30-24(25(27)28)17-6-4-3-5-7-17)13-12-19-20(14-22(26)31-23(15)19)16-8-10-18(29-2)11-9-16/h3-14,24H,1-2H3,(H,27,28)
    • InChIKey: BWTANHLMTGIUBP-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C(OC1=C(C)C2OC(=O)C=C(C3=CC=C(OC)C=C3)C=2C=C1)C1=CC=CC=C1

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
BA37838-100mg
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
500203-91-8 95%
100mg
$423.00 2024-04-19
OTAVAchemicals
1095931-250MG
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetic acid
500203-91-8 95%
250MG
$250 2023-07-05
OTAVAchemicals
1095931-500MG
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetic acid
500203-91-8 95%
500MG
$300 2023-07-05
OTAVAchemicals
1095931-100MG
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetic acid
500203-91-8 95%
100MG
$200 2023-07-05
A2B Chem LLC
BA37838-250mg
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
500203-91-8 95%
250mg
$478.00 2024-04-19
A2B Chem LLC
BA37838-500mg
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
500203-91-8 95%
500mg
$534.00 2024-04-19

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid 関連文献

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acidに関する追加情報

Research Briefing on 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid (CAS: 500203-91-8)

The compound 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid (CAS: 500203-91-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This coumarin derivative exhibits a unique structural framework that positions it as a promising candidate for therapeutic applications, particularly in the modulation of inflammatory pathways and oxidative stress-related disorders. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, shedding light on its pharmacological profile.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of this compound. The study demonstrated that 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's mechanism of action appears to involve the suppression of NF-κB signaling, a key pathway in inflammatory responses. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.

Another recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the compound's antioxidant capabilities. The study revealed that the molecule effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This dual functionality—anti-inflammatory and antioxidant—positions it as a multifaceted therapeutic agent, particularly for conditions like chronic inflammation and neurodegenerative diseases where oxidative stress plays a critical role.

From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid. A 2022 patent application (WO2022156789) detailed an improved synthetic route using microwave-assisted organic synthesis (MAOS), which reduces reaction times and improves scalability. This methodological innovation is crucial for future industrial-scale production, should the compound progress to clinical trials.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Additionally, in vivo toxicity profiles are yet to be fully elucidated, though preliminary data from rodent models suggest a favorable safety margin at therapeutic doses.

In conclusion, 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid represents a compelling area of research with significant therapeutic potential. Its dual anti-inflammatory and antioxidant properties, coupled with advances in synthetic methodologies, make it a viable candidate for further preclinical and clinical exploration. Future studies should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd